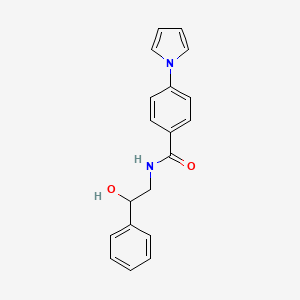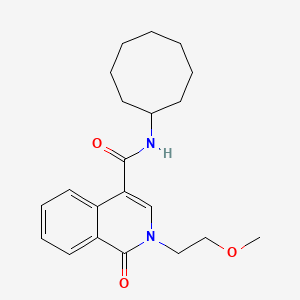![molecular formula C25H22N2O4 B14955536 5-[(4-ethenylbenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B14955536.png)
5-[(4-ethenylbenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[(4-ETHENYLPHENYL)METHOXY]-2-[4-(2-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]PHENOL is a complex organic molecule with potential applications in various scientific fields. This compound features a phenolic structure with multiple functional groups, including methoxy and pyrazolyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ETHENYLPHENYL)METHOXY]-2-[4-(2-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]PHENOL typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-ethenylphenol and 2-methoxyphenol, which are then subjected to various coupling reactions. Common reagents used in these reactions include catalysts like palladium on carbon (Pd/C) and bases such as potassium carbonate (K2CO3). The final step often involves the formation of the pyrazolyl group through cyclization reactions under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-[(4-ETHENYLPHENYL)METHOXY]-2-[4-(2-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]PHENOL: undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products
The major products formed from these reactions include quinones, alcohols, and halogenated derivatives, respectively .
Scientific Research Applications
5-[(4-ETHENYLPHENYL)METHOXY]-2-[4-(2-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]PHENOL: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 5-[(4-ETHENYLPHENYL)METHOXY]-2-[4-(2-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]PHENOL exerts its effects involves interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, altering their conformation and activity. The methoxy and pyrazolyl groups contribute to the compound’s ability to modulate enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol (Guaiacol): Shares the methoxyphenol structure but lacks the pyrazolyl group.
4-Ethyl-2-methoxyphenol: Similar phenolic structure with an ethyl group instead of the ethenyl group.
Uniqueness
5-[(4-ETHENYLPHENYL)METHOXY]-2-[4-(2-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]PHENOL:
Properties
Molecular Formula |
C25H22N2O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-[(4-ethenylphenyl)methoxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C25H22N2O4/c1-3-17-8-10-18(11-9-17)16-30-19-12-13-20(21(28)14-19)25-24(15-26-27-25)31-23-7-5-4-6-22(23)29-2/h3-15,28H,1,16H2,2H3,(H,26,27) |
InChI Key |
DCJJITPIJHKENB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B14955461.png)
![N-[4-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B14955463.png)
![2-(4-fluorophenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14955464.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethanone](/img/structure/B14955467.png)

![Di-tert-butyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14955476.png)
![(2E)-6-(4-methoxybenzyl)-2-[4-(methylsulfanyl)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14955477.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14955478.png)
![2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(2-methoxyphenethyl)acetamide](/img/structure/B14955500.png)
![3-allyl-5-{(Z)-1-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14955507.png)
![Dimethyl 2,6-dimethyl-4-(4-{[(3-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14955511.png)

![5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955519.png)
